molecular formula C18H10N2O4S2 B11633550 2,5-Bis(1,3-benzodioxol-5-yl)[1,3]thiazolo[5,4-d][1,3]thiazole

2,5-Bis(1,3-benzodioxol-5-yl)[1,3]thiazolo[5,4-d][1,3]thiazole

Cat. No.: B11633550
M. Wt: 382.4 g/mol
InChI Key: PFEQXMIKPFBNIQ-UHFFFAOYSA-N
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Description

2,5-Bis(1,3-benzodioxol-5-yl)[1,3]thiazolo[5,4-d][1,3]thiazole is a heterocyclic compound that features a unique structure combining benzodioxole and thiazolothiazole moieties. This compound is of significant interest due to its potential applications in various fields, including organic electronics, medicinal chemistry, and materials science. Its rigid, planar structure and electron-deficient nature make it a promising candidate for use in organic semiconductors and photovoltaic devices.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(1,3-benzodioxol-5-yl)[1,3]thiazolo[5,4-d][1,3]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,5-diaminobenzodioxole with carbon disulfide and iodine in the presence of a base, leading to the formation of the thiazolothiazole core. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(1,3-benzodioxol-5-yl)[1,3]thiazolo[5,4-d][1,3]thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the benzodioxole rings can be replaced with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

2,5-Bis(1,3-benzodioxol-5-yl)[1,3]thiazolo[5,4-d][1,3]thiazole has been extensively studied for its applications in:

    Organic Electronics: Its electron-deficient nature and planar structure make it suitable for use in organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs).

    Medicinal Chemistry: The compound’s unique structure allows it to interact with biological targets, making it a potential candidate for drug development, particularly in the areas of antimicrobial and anticancer research.

    Materials Science: It is used in the development of advanced materials with specific electronic properties, such as conductive polymers and molecular wires.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Bis(4-nitrophenyl)[1,3]thiazolo[5,4-d][1,3]thiazole
  • 4-[5-(pyridin-4-yl)-[1,3]thiazolo[5,4-d][1,3]thiazol-2-yl]pyridine

Uniqueness

Compared to similar compounds, 2,5-Bis(1,3-benzodioxol-5-yl)[1,3]thiazolo[5,4-d][1,3]thiazole stands out due to its benzodioxole moieties, which provide additional sites for functionalization and enhance its electronic properties. This makes it particularly valuable in applications requiring precise control over electronic characteristics, such as in the development of organic semiconductors and photovoltaic materials .

Properties

Molecular Formula

C18H10N2O4S2

Molecular Weight

382.4 g/mol

IUPAC Name

2,5-bis(1,3-benzodioxol-5-yl)-[1,3]thiazolo[5,4-d][1,3]thiazole

InChI

InChI=1S/C18H10N2O4S2/c1-3-11-13(23-7-21-11)5-9(1)15-19-17-18(25-15)20-16(26-17)10-2-4-12-14(6-10)24-8-22-12/h1-6H,7-8H2

InChI Key

PFEQXMIKPFBNIQ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NC4=C(S3)N=C(S4)C5=CC6=C(C=C5)OCO6

Origin of Product

United States

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